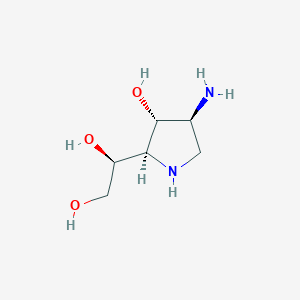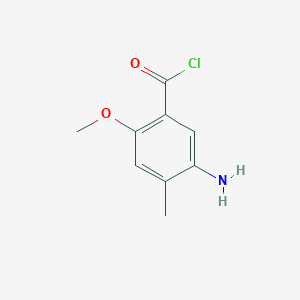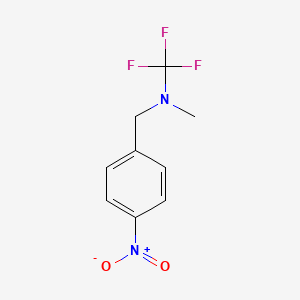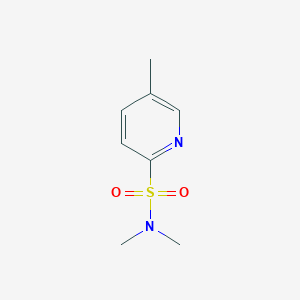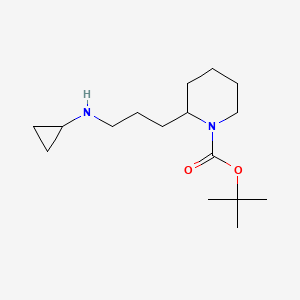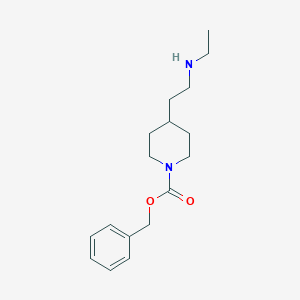
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound is known for its potential pharmacological applications, particularly in the inhibition of cholinesterase receptors .
Métodos De Preparación
The synthesis of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities .
Análisis De Reacciones Químicas
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve the use of halogenating agents such as thionyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential as an inhibitor of cholinesterase receptors, which are targets for the treatment of neurodegenerative diseases such as Alzheimer’s . Additionally, it has applications in the development of anti-inflammatory agents .
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate involves its interaction with cholinesterase receptors. The benzyl-piperidine group provides good binding to the catalytic site of the acetylcholinesterase (AChE) enzyme, interacting with key amino acid residues such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the activity of the enzyme, leading to an increase in the levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
Benzyl 4-(2-(ethylamino)ethyl)piperidine-1-carboxylate can be compared to other piperidine derivatives such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine . While both compounds share a similar core structure, the presence of different substituents can significantly affect their pharmacological activity. For example, substituting the benzamide with a bulky moiety in the para position can lead to a substantial increase in anti-acetylcholinesterase activity . Other similar compounds include N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides, which have been studied for their anti-inflammatory properties .
Propiedades
Fórmula molecular |
C17H26N2O2 |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
benzyl 4-[2-(ethylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-2-18-11-8-15-9-12-19(13-10-15)17(20)21-14-16-6-4-3-5-7-16/h3-7,15,18H,2,8-14H2,1H3 |
Clave InChI |
VAQWERYIPBRMEI-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


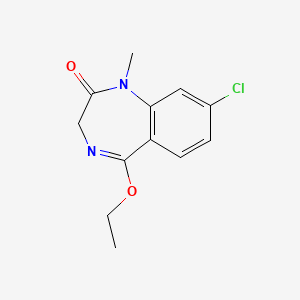

![(1R,2R,4S,6S)-6-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B13958321.png)
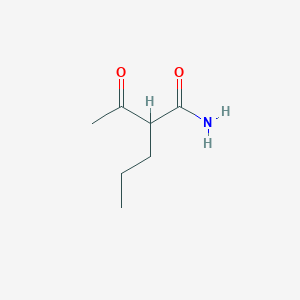

![Ethyl 2-[(4-iodophenyl)methyl]butyl carbonate](/img/structure/B13958341.png)

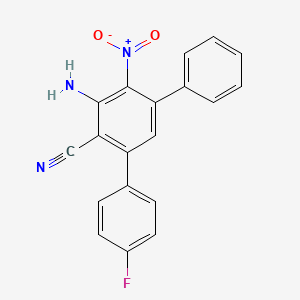
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
